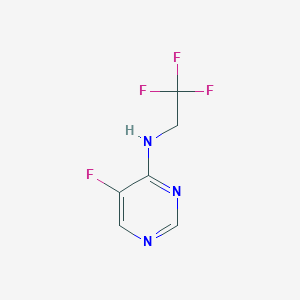

5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3/c7-4-1-11-3-13-5(4)12-2-6(8,9)10/h1,3H,2H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVZGUSDGIKAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)NCC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method involves the reaction of 5-fluoropyrimidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Potential:

Research indicates that fluorinated pyrimidines can inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase. This inhibition disrupts DNA replication and cell division, making 5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine a potential candidate for anticancer therapies. Studies have shown that compounds in this class can exhibit significant antitumor activity against various cancer cell lines .

Pharmacological Studies:

The compound is being investigated for its interactions with RNA-modifying enzymes, which could affect RNA stability and function. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic applications .

Agricultural Applications

Pesticidal Properties:

The trifluoroethyl group enhances the compound's efficacy as a pesticide. Preliminary studies suggest that this compound may possess acaricidal properties, making it suitable for use in agricultural formulations aimed at controlling pest populations .

Research Case Studies

-

Antitumor Activity Assessment:

A study evaluated the antitumor effects of various fluorinated pyrimidines in vitro. The results indicated that this compound significantly inhibited the growth of several cancer cell lines compared to non-fluorinated analogs. This underscores the importance of fluorination in enhancing biological activity . -

Enzyme Inhibition Studies:

Investigations into the compound's mechanism of action revealed its ability to form stable complexes with thymidylate synthase. This interaction was shown to effectively block the enzyme's function, thereby impeding DNA synthesis in cancer cells .

Wirkmechanismus

The mechanism of action of 5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrimidin-4-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Fluorine-Induced Effects

The trifluoroethyl group in this compound significantly impacts its physicochemical properties:

- Lipophilicity: The trifluoroethyl group increases logP by ~1.5 units compared to non-fluorinated ethyl analogs, enhancing membrane permeability .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life (e.g., t₁/₂ > 6 hours in hepatic microsomes) .

- Electronic Effects : The electron-withdrawing nature of fluorine stabilizes the pyrimidine ring, altering pKa of the amine (predicted pKa ~5.2) and improving bioavailability .

In contrast, JNJ-7310 and related analogs () incorporate bulkier substituents like pyridinylpyrrolidine, which enhance target binding but reduce solubility (logP ~3.5). The trifluoroethyl group in the target compound offers a balance between potency and pharmacokinetics.

Crystallographic and Conformational Analysis

Compounds like 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine () adopt distinct conformations due to intramolecular hydrogen bonds (N–H···N) and dihedral angles (12–86°). In contrast, the trifluoroethyl group in the target compound likely induces a more planar pyrimidine ring (predicted dihedral angle <15°), optimizing π-π stacking with aromatic residues in target proteins .

Solubility and Formulation Considerations

The hydrochloride salt of 6-Cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine () demonstrates how salt formation improves solubility (20 mg/mL vs. <1 mg/mL for free base). For the target compound, salt forms could mitigate the low solubility inherent to trifluoroethyl groups.

Biologische Aktivität

5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and agriculture. This compound exhibits unique pharmacological properties due to its structural features, which include a trifluoroethyl group that enhances its lipophilicity and biological efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H7F4N3

- Molecular Weight : Approximately 201.15 g/mol

The trifluoroethyl moiety contributes significantly to the compound's lipophilicity, potentially improving its absorption and distribution in biological systems.

Target and Biological Effects

This compound has been shown to exhibit acaricidal activity , particularly against the spider mite Tetranychus urticae. The lethal concentration (LC50) reported for this compound is approximately 0.19 mg/L , indicating a high level of potency compared to existing commercial acaricides like cyenopyrafen.

The mechanism of action appears to involve interference with cellular processes, although specific targets at the molecular level remain to be fully elucidated. Potential areas for investigation include:

- Binding Interactions : The compound may interact with various biomolecules, impacting enzyme activity and gene expression.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways relevant to pest physiology.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests that the incorporation of fluoroalkyl groups enhances its bioavailability. However, detailed studies on its metabolic pathways and interactions with enzymes are still lacking. Future research should focus on:

- Transport Mechanisms : Investigating how this compound is transported within biological systems.

- Metabolic Stability : Understanding how it is metabolized by organisms and identifying any potential toxic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Pyrimidine derivative | Anticancer agent |

| Trifluoromethylpyrimidine | Fluorinated pyrimidine | Antimicrobial properties |

| 5-Fluoro-N-(3-methoxypropyl)pyrimidin-4-amine | Propyl substituent at nitrogen | Potential enzyme inhibition studies |

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities associated with pyrimidine derivatives. For instance:

- Acaricidal Efficacy : Research demonstrated that this compound shows significant efficacy against Tetranychus urticae, making it a candidate for agricultural applications.

- Anticancer Potential : While primarily noted for its acaricidal properties, preliminary investigations into similar compounds have indicated potential anticancer effects through mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines .

- Synthetic Pathways : The synthesis typically involves reactions between fluorinated precursors under controlled conditions to yield high-purity products suitable for biological testing.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, and how can reaction conditions be tuned to maximize yield?

Methodological Answer: The synthesis of fluorinated pyrimidines typically involves nucleophilic substitution or coupling reactions. For example:

- Fluorination Step : Use electrophilic fluorinating agents (e.g., Selectfluor) to introduce fluorine at the 5-position of the pyrimidine ring. Alternative methods include halogen-exchange reactions using KF in polar aprotic solvents like DMF .

- Amine Coupling : React 5-fluoropyrimidin-4-amine with 2,2,2-trifluoroethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Q. Key Parameters :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or DMSO | Enhances nucleophilicity |

| Temperature | 60–80°C | Accelerates coupling |

| Base | K₂CO₃ | Minimizes side reactions |

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C-NMR : Verify fluorine-induced deshielding (e.g., 5-fluorine causes downfield shifts in adjacent protons). Compare with reported spectra of 5-fluoropyrimidine derivatives .

- X-ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between pyrimidine and trifluoroethyl groups, as seen in analogous compounds .

- IR Spectroscopy : Identify NH stretching (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. Example Data (Analogous Compound) :

| Technique | Observation | Reference |

|---|---|---|

| X-ray | N–H⋯N bond length: 2.982 Å | |

| 1H-NMR | Pyrimidine H: δ 8.3–8.5 ppm |

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

Methodological Answer:

- Target Selection : Prioritize kinases or enzymes with fluoropyrimidine-binding pockets (e.g., thymidylate synthase) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (IC₅₀ determination) with recombinant proteins.

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) at 10–100 µM concentrations, referencing pyrimidine derivatives with reported antibacterial activity .

- Controls : Include 5-fluorouracil or known kinase inhibitors as benchmarks.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoroethyl group in biological activity?

Methodological Answer:

- Analog Synthesis : Replace trifluoroethyl with methyl, ethyl, or difluoroethyl groups to assess hydrophobicity/electronic effects .

- Biological Testing : Compare IC₅₀ values across analogs in enzyme assays. For example, trifluoroethyl may enhance metabolic stability due to reduced CYP450 oxidation .

- Computational Analysis : Perform molecular docking (AutoDock Vina) to quantify binding energy differences between analogs and target proteins .

Q. SAR Findings (Example) :

| Substituent | IC₅₀ (Enzyme X) | LogP |

|---|---|---|

| CF₃CH₂ | 0.8 µM | 2.1 |

| CH₃CH₂ | 5.2 µM | 1.4 |

Q. What strategies mitigate degradation of this compound under physiological pH and temperature?

Methodological Answer:

- Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Stabilization Approaches :

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent hydrolysis.

- Prodrug Design : Mask the amine group with acetyl or PEGylated moieties to enhance serum stability .

Q. Degradation Profile :

| Condition | Half-Life (Hours) | Major Degradant |

|---|---|---|

| pH 7.4 | 12 | 5-Fluoropyrimidin-4-ol |

Q. How can molecular dynamics simulations predict binding modes with target proteins?

Methodological Answer:

- Protein Preparation : Retrieve crystal structures (PDB) of target kinases. Remove water molecules and add hydrogens (Chimera).

- Ligand Parameterization : Assign charges to the compound using Gaussian09 (B3LYP/6-31G*) .

- Simulation : Run 100 ns trajectories (GROMACS) to analyze hydrogen bonding, hydrophobic interactions, and conformational flexibility.

Q. Key Interaction (Example) :

- Trifluoroethyl group forms van der Waals contacts with Leu123 and Phe87 in kinase active site .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays). High ATP (>1 mM) may reduce inhibitor efficacy .

- Counter-Screening : Test against off-target proteins (e.g., cytochrome P450s) to rule out nonspecific binding .

- Meta-Analysis : Aggregate data from analogous compounds (e.g., 5-fluoro-N-alkylpyrimidines) to identify trends in potency .

Q. Case Study :

| Assay Type | Reported IC₅₀ | Likely Cause of Discrepancy |

|---|---|---|

| Fluorescence | 1.2 µM | Interference from compound autofluorescence |

| Radiometric | 0.5 µM | Higher sensitivity to low-affinity binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.